molecular formula C8H11N3O3 B13485928 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13485928
M. Wt: 197.19 g/mol
InChI Key: YJNZEFXHLYTHTH-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound that features a triazole ring substituted with an oxan-4-yl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The oxan-4-yl group can be introduced through the use of appropriate starting materials and reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triazole ring or other functional groups to different states.

    Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The oxan-4-yl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the triazole ring.

    1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with a tetrahydropyran group instead of an oxan group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

3-(oxan-4-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c12-8(13)7-5-9-10-11(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13)

InChI Key

YJNZEFXHLYTHTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=CN=N2)C(=O)O

Origin of Product

United States

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